

Fluorescein-Triazole-PEG5-DOTA for Cell Labeling: A Technical Guide

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Compound of Interest

Compound Name: Fluorescein-triazole-PEG5-DOTA

Cat. No.: B15603741

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Introduction

The ability to accurately label and track cells is fundamental to advancing our understanding of cell biology, disease progression, and the efficacy of novel therapeutics. **Fluorescein-triazole-PEG5-DOTA** is a multifunctional chemical probe designed for robust and versatile cell labeling. This molecule integrates the bright fluorescence of fluorescein for optical imaging with the powerful chelating properties of DOTA, which can be used for radiological imaging and therapy. The inclusion of a PEG5 (pentaethylene glycol) linker enhances solubility and biocompatibility, while the triazole linkage, formed via "click chemistry," provides a stable connection between the components. This technical guide provides an in-depth overview of the synthesis, proposed mechanisms, and experimental protocols for utilizing **Fluorescein-triazole-PEG5-DOTA** in cell labeling applications.

Core Components and Their Functions

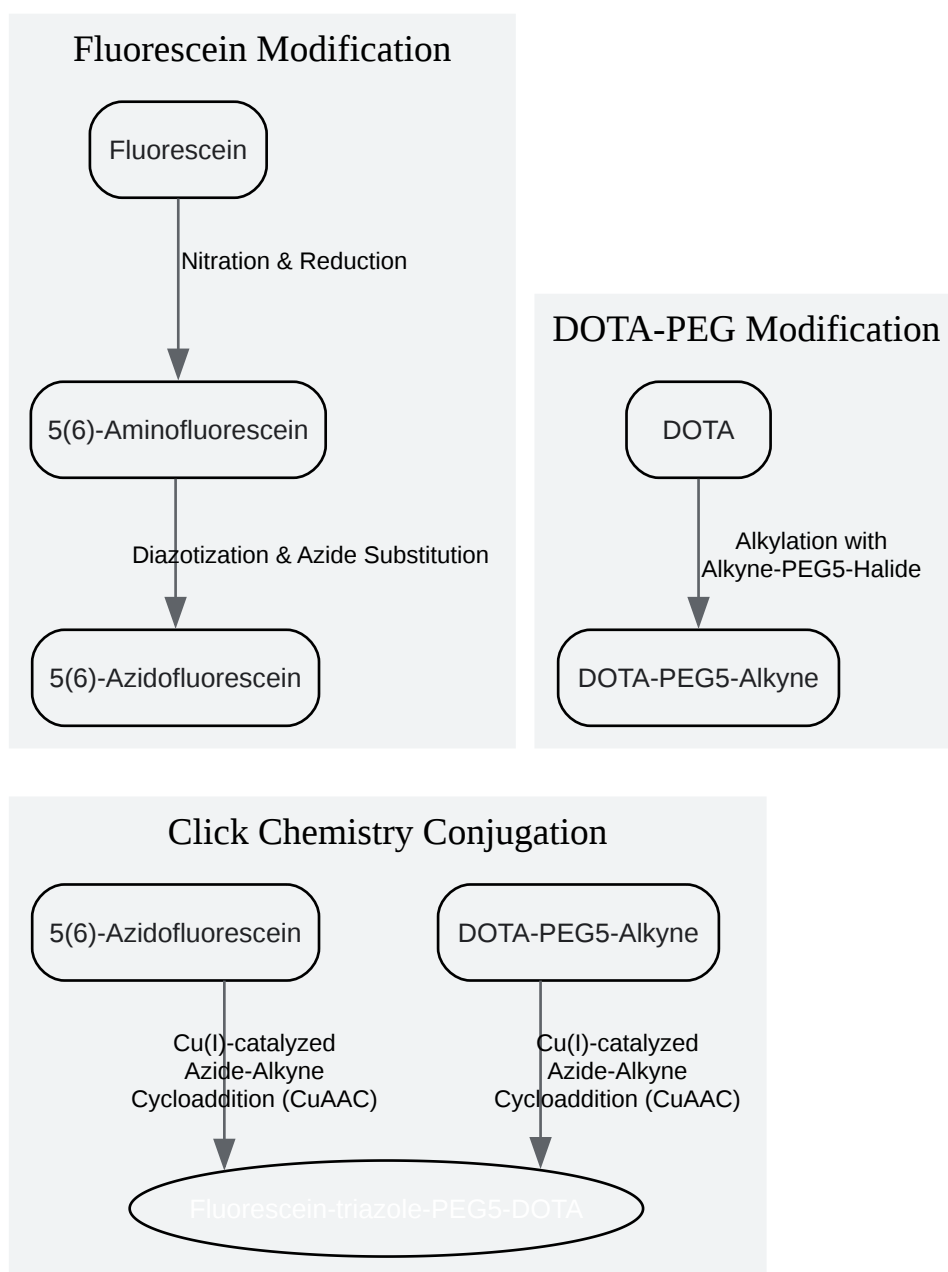
The efficacy of **Fluorescein-triazole-PEG5-DOTA** as a cell labeling agent is derived from the synergistic functions of its constituent parts:

- **Fluorescein:** A widely used, bright green fluorescent dye with an excitation maximum around 495 nm and an emission maximum around 520 nm.^[1] Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy and flow cytometry.^[2]^[3]

- **Triazole Linkage:** Formed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this linkage provides a stable, covalent bond that is bio-orthogonal, meaning it does not interfere with native biological processes.[4][5]
- **PEG5 Linker:** The pentaethylene glycol spacer is a hydrophilic polymer that improves the aqueous solubility of the entire molecule. PEGylation is known to reduce non-specific binding to cells and can decrease the cytotoxicity of conjugated molecules.[6][7]
- **DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid):** A macrocyclic chelator that can stably bind a variety of metal ions.[8] This makes it a versatile component for bimodal imaging (fluorescence and radiological) or for therapeutic applications when complexed with a radionuclide.

Proposed Synthesis Workflow

The synthesis of **Fluorescein-triazole-PEG5-DOTA** is a multi-step process that leverages click chemistry for the final conjugation. The following diagram illustrates a probable synthetic route.



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A proposed synthetic workflow for **Fluorescein-triazole-PEG5-DOTA**.

Quantitative Data Summary

While specific experimental data for the complete **Fluorescein-triazole-PEG5-DOTA** molecule is not extensively available in peer-reviewed literature, the following tables summarize the expected performance based on the properties of its components.

Table 1: Physicochemical and Fluorescent Properties

Parameter	Value	Reference
Excitation Wavelength (max)	~495 nm	[1]
Emission Wavelength (max)	~520 nm	[1]
Fluorescence Quantum Yield	0.925 (Fluorescein in 0.1 N NaOH)	[3]
Fluorescence Lifetime	~4 ns	[9]
Purity	>95% (typically)	Commercial Suppliers

Table 2: Illustrative Cell Labeling Parameters

Parameter	Recommended Range	Notes
Cell Type	Various adherent or suspension cells	Optimization for each cell line is recommended.
Labeling Concentration	1 - 10 μ M	Higher concentrations may increase toxicity.
Incubation Time	15 - 60 minutes	Longer times may not significantly increase signal.
Incubation Temperature	37°C	Standard cell culture conditions.
Cell Viability	>95% (at optimal concentration)	Expected due to the biocompatibility of PEG.[7]

Experimental Protocols

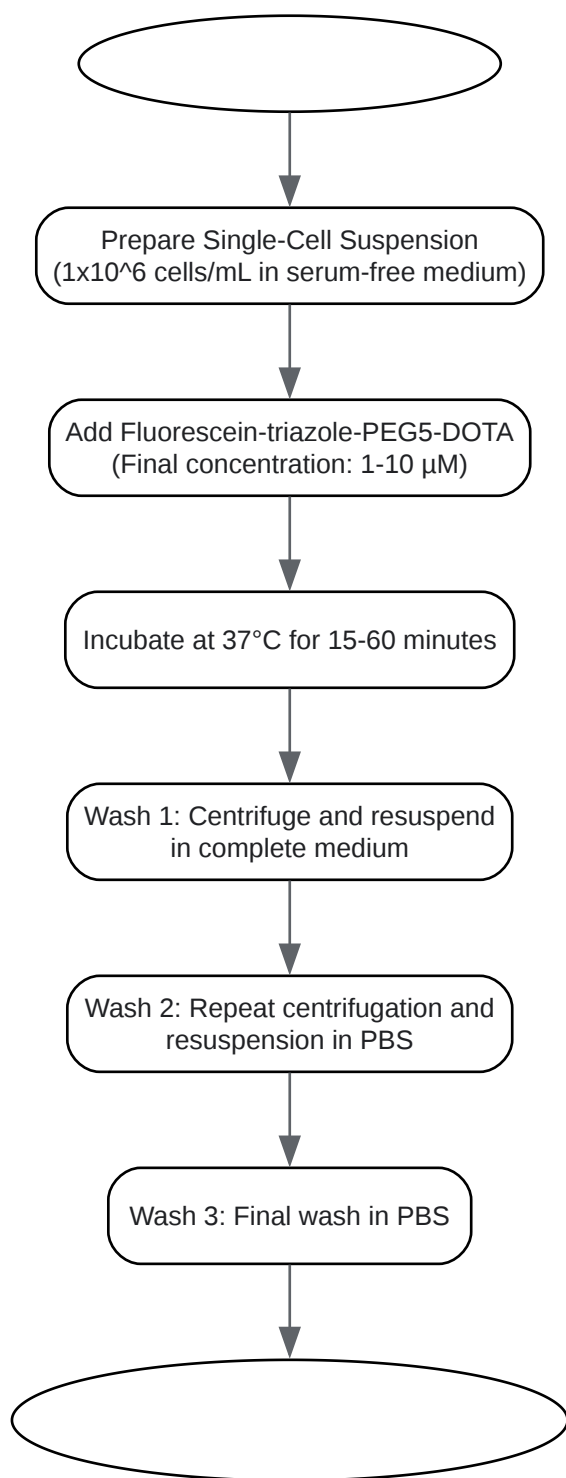
The following protocols are proposed based on standard methodologies for cell labeling with fluorescent probes.

Preparation of Stock Solution

- Reconstitution: Dissolve the lyophilized **Fluorescein-triazole-PEG5-DOTA** powder in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.
- Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

In Vitro Cell Labeling Protocol

This protocol provides a general guideline for labeling either adherent or suspension cells.



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A general workflow for in vitro cell labeling.

- Cell Preparation:

- For adherent cells, wash with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
- For suspension cells, collect by centrifugation.
- Count the cells and resuspend in pre-warmed, serum-free cell culture medium at a density of 1×10^6 cells/mL.
- Labeling:
 - Add the **Fluorescein-triazole-PEG5-DOTA** stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 μ M).
 - Incubate the cells for 15-60 minutes at 37°C, protected from light.
- Washing:
 - Stop the labeling reaction by adding 5-10 volumes of cold, complete cell culture medium.
 - Centrifuge the cells at 300-400 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh PBS.
 - Repeat the wash step two more times to ensure complete removal of any unbound probe.
- Analysis:
 - After the final wash, resuspend the cells in an appropriate buffer or medium for analysis by fluorescence microscopy or flow cytometry.

Protocol for Radiolabeling with a Metal Ion

The DOTA moiety allows for the chelation of various metal ions for applications such as PET or SPECT imaging.

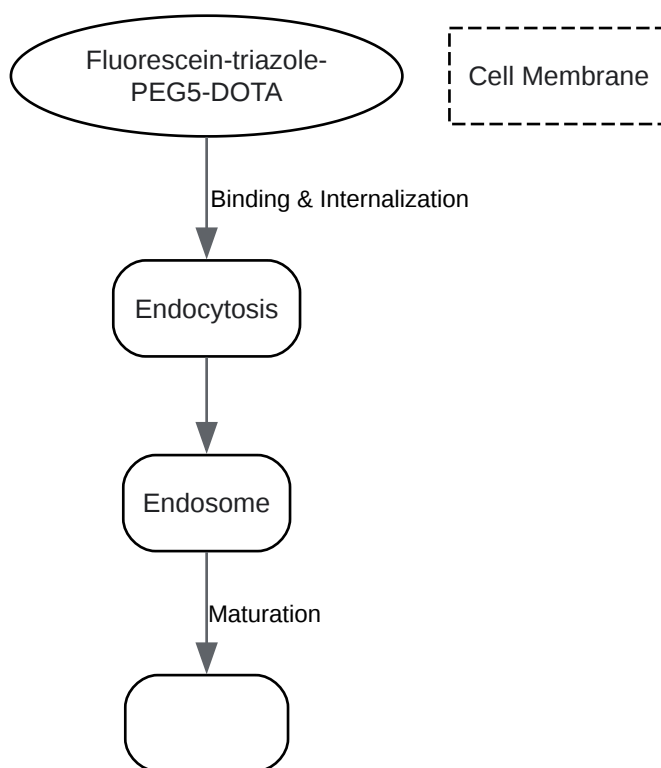
- Chelation Reaction:
 - In a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5), combine the **Fluorescein-triazole-PEG5-DOTA** probe with the desired metal radionuclide (e.g., ^{68}Ga , ^{177}Lu , ^{90}Y).

[10]

- The molar ratio of the probe to the metal ion should be optimized, but a 10- to 100-fold excess of the probe is a common starting point.
- Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 15-30 minutes.
- Purification:
 - After the reaction, purify the radiolabeled probe from the free radionuclide using a C18 Sep-Pak cartridge or by radio-HPLC.
- Cell Labeling:
 - Follow the In Vitro Cell Labeling Protocol (Section 2) using the purified, radiolabeled probe.

Signaling Pathways and Cellular Uptake

The primary mechanism of cellular uptake for this probe is likely endocytosis. The PEGylated surface is designed to minimize non-specific membrane interactions and protein adsorption, suggesting that the probe does not passively diffuse across the cell membrane.



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